2-difluoromethanesulfonyl-1,4-dimethylbenzene
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Overview
Description
2-Difluoromethanesulfonyl-1,4-dimethylbenzene is an organic compound with the molecular formula C₉H₁₀F₂O₂S It is characterized by the presence of a difluoromethanesulfonyl group attached to a benzene ring substituted with two methyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-1,4-dimethylbenzene typically involves the introduction of the difluoromethanesulfonyl group onto a pre-existing 1,4-dimethylbenzene framework. One common method involves the reaction of 1,4-dimethylbenzene with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the difluoromethanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as distillation and recrystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethanesulfonyl-1,4-dimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The difluoromethanesulfonyl group can be reduced to form simpler sulfonyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products with new functional groups replacing the difluoromethanesulfonyl group.
Oxidation Reactions: Products such as carboxylic acids or aldehydes.
Reduction Reactions: Simpler sulfonyl derivatives or hydrocarbons.
Scientific Research Applications
2-Difluoromethanesulfonyl-1,4-dimethylbenzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-difluoromethanesulfonyl-1,4-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The difluoromethanesulfonyl group is particularly reactive, making it a useful moiety for modifying the activity of other molecules.
Comparison with Similar Compounds
2-Difluoromethanesulfonyl-1,4-dimethylbenzene can be compared with other similar compounds such as:
1,4-Dimethylbenzene (p-Xylene): Lacks the difluoromethanesulfonyl group, making it less reactive in certain chemical reactions.
2-Chloromethanesulfonyl-1,4-dimethylbenzene: Contains a chloromethanesulfonyl group instead of a difluoromethanesulfonyl group, leading to different reactivity and properties.
2-Trifluoromethanesulfonyl-1,4-dimethylbenzene: Contains a trifluoromethanesulfonyl group, which may exhibit different reactivity and stability compared to the difluoromethanesulfonyl group.
The unique presence of the difluoromethanesulfonyl group in this compound imparts distinct chemical properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
310452-23-4 |
---|---|
Molecular Formula |
C9H10F2O2S |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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